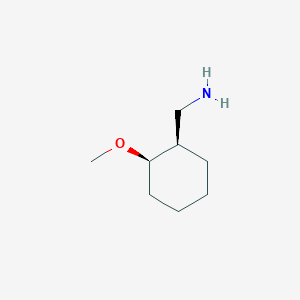
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to methyl derivatives.
Substitution: Introduction of various functional groups on the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group is particularly useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. It may serve as a precursor for drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be utilized in the development of agrochemicals, polymers, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various applications.
Mecanismo De Acción
The mechanism of action of (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction with biological molecules. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methyl-1H-pyrazol-3-yl)methanamine: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.
(5-(Trifluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties compared to the difluoromethyl analogue.
Uniqueness
(5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl)methanamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new chemical entities with enhanced performance in various applications.
Propiedades
Fórmula molecular |
C6H9F2N3 |
|---|---|
Peso molecular |
161.15 g/mol |
Nombre IUPAC |
[5-(difluoromethyl)-1-methylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C6H9F2N3/c1-11-5(6(7)8)2-4(3-9)10-11/h2,6H,3,9H2,1H3 |
Clave InChI |
VVKGQIVHOYBKFG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)CN)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)




![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)



![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
